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Compound Name: Piperidine-3-carbothioamide

Cat. No.: B15301108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Piperidine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry

due to the established biological significance of both the piperidine scaffold and the

carbothioamide functional group. The piperidine ring is a prevalent structural motif in numerous

pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The

carbothioamide group, a bioisostere of the amide bond, can enhance metabolic stability and

modulate biological activity. This technical guide provides a comprehensive overview of the

chemical properties of Piperidine-3-carbothioamide, including its synthesis, reactivity, and

predicted physicochemical and spectroscopic data. Detailed experimental protocols for its

preparation are outlined, and its potential biological relevance is discussed in the context of

related piperidine-containing compounds.

Chemical Structure and Properties
Piperidine-3-carbothioamide possesses a six-membered saturated heterocycle containing a

nitrogen atom, with a carbothioamide group at the 3-position. The presence of the thioamide

functional group significantly influences the electronic and steric properties of the molecule

compared to its carboxamide analog.

Table 1: Predicted Physicochemical Properties of Piperidine-3-carbothioamide and its

Precursor
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Property
Piperidine-3-
carbothioamide
(Predicted)

Piperidine-3-carbonitrile
(Experimental)

Molecular Formula C₆H₁₂N₂S C₆H₁₀N₂

Molecular Weight 144.24 g/mol 110.16 g/mol [1][2]

Appearance Solid (predicted) Liquid[1]

Boiling Point > 200 °C (decomposes) Not available

Melting Point Not available Not available

Solubility
Soluble in polar organic

solvents (e.g., ethanol, DMSO)
Not available

pKa (protonated amine) ~8-9 Not available

LogP ~0.5 Not available

Synthesis of Piperidine-3-carbothioamide
The synthesis of Piperidine-3-carbothioamide can be achieved through the thionation of the

corresponding amide, Piperidine-3-carboxamide, or more directly from Piperidine-3-carbonitrile.

The latter is often the preferred route due to the commercial availability of the nitrile precursor.

Synthesis from Piperidine-3-carbonitrile
A common and effective method for the synthesis of primary thioamides from nitriles involves

the use of a sulfiding agent such as hydrogen sulfide (H₂S) or its equivalents in the presence of

a base.

Experimental Protocol: Synthesis of Piperidine-3-carbothioamide from Piperidine-3-

carbonitrile

Reaction Setup: To a solution of Piperidine-3-carbonitrile (1.0 eq) in a suitable solvent such

as pyridine or a mixture of triethylamine and ethanol, introduce a stream of hydrogen sulfide

gas at room temperature. Alternatively, sodium hydrosulfide (NaSH) or ammonium sulfide

((NH₄)₂S) can be used as the sulfur source.
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated

(40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin

Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to

remove the solvent and excess reagents. The residue is then dissolved in a suitable organic

solvent (e.g., ethyl acetate) and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated. The crude product is purified by column chromatography on silica gel

using a mixture of ethyl acetate and hexane as the eluent to afford pure Piperidine-3-
carbothioamide.

Synthesis from Piperidine-3-carboxamide
Thionation of Piperidine-3-carboxamide can be accomplished using Lawesson's reagent or

phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally preferred for its milder

reaction conditions and higher yields.

Experimental Protocol: Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve Piperidine-3-carboxamide (1.0 eq) in anhydrous toluene or dioxane.

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at

room temperature.

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and the

reaction is monitored by TLC.

Work-up: After completion, the reaction mixture is cooled to room temperature and the

solvent is removed under reduced pressure. The residue is redissolved in an organic solvent

like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate

solution, water, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by column chromatography on silica gel to yield
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Piperidine-3-carbothioamide.

Diagram 1: Synthetic Workflow for Piperidine-3-carbothioamide
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Caption: Synthetic routes to Piperidine-3-carbothioamide.

Reactivity of Piperidine-3-carbothioamide
The reactivity of Piperidine-3-carbothioamide is dictated by the presence of the piperidine

nitrogen, the thioamide functional group, and the alpha-protons.

N-Alkylation/Acylation: The secondary amine of the piperidine ring is nucleophilic and can

readily undergo alkylation, acylation, and sulfonylation reactions.

Thioamide Reactivity: The thioamide group is more reactive than its amide counterpart. The

sulfur atom is nucleophilic and can be alkylated to form a thioimidate. The carbon atom of the

C=S bond is electrophilic and susceptible to nucleophilic attack.
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Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides under acidic or

basic conditions, often facilitated by soft metal ions like Ag⁺ or Hg²⁺.

Reduction: The thioamide group can be reduced to an amine.

Cyclization Reactions: The bifunctional nature of Piperidine-3-carbothioamide allows for its

use as a building block in the synthesis of various heterocyclic systems.

Diagram 2: Reactivity of Piperidine-3-carbothioamide
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Caption: Key reactions of Piperidine-3-carbothioamide.

Spectroscopic Data
As experimental data for Piperidine-3-carbothioamide is not readily available in the literature,

the following tables provide predicted spectroscopic data based on known values for similar

structures and the characteristic spectral features of the functional groups present.

Table 2: Predicted ¹H NMR Spectral Data for Piperidine-3-carbothioamide (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5-9.5 br s 1H -CSNH₂ (one proton)

~7.5-8.5 br s 1H -CSNH₂ (one proton)

~3.0-3.2 m 2H H-2eq, H-6eq

~2.6-2.8 m 2H H-2ax, H-6ax

~2.5-2.7 m 1H H-3

~1.8-2.0 m 2H H-4eq, H-5eq

~1.5-1.7 m 2H H-4ax, H-5ax

~1.5-2.5 br s 1H -NH- (piperidine)

Table 3: Predicted ¹³C NMR Spectral Data for Piperidine-3-carbothioamide (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~200-210 C=S

~45-50 C-2, C-6

~40-45 C-3

~25-30 C-4, C-5

Table 4: Predicted IR Spectral Data for Piperidine-3-carbothioamide
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3100 Medium, Broad
N-H stretching (thioamide and

piperidine)

2950-2850 Medium-Strong C-H stretching (aliphatic)

~1620 Strong N-H bending (thioamide)

1400-1600 Strong
Thioamide I band (C-N

stretching)[3]

~1120 Medium
Thioamide II band (C=S

stretching)[4]

Mass Spectrometry (Predicted): The electron ionization (EI) mass spectrum of Piperidine-3-
carbothioamide is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation

patterns would likely involve the loss of the thioamide side chain and fragmentation of the

piperidine ring.

Biological and Medicinal Significance
While specific biological data for Piperidine-3-carbothioamide is scarce, the piperidine

scaffold is a key component in a vast array of FDA-approved drugs, contributing to improved

pharmacokinetic profiles and target binding. Thioamide-containing compounds have

demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial,

and anti-inflammatory effects.[5] The incorporation of a thioamide group can enhance the

stability and conformational rigidity of peptides and act as a bioisostere for amide bonds.[6] For

instance, piperidine derivatives have been investigated as inhibitors of various enzymes and

receptors, and the introduction of a carbothioamide or carboxamide at the 3-position has been

shown to be crucial for certain biological activities.

Given the combined presence of these two important pharmacophores, Piperidine-3-
carbothioamide represents a valuable scaffold for the design and synthesis of novel

therapeutic agents. Further investigation into its biological properties is warranted.

Conclusion
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This technical guide has provided a detailed overview of the chemical properties of Piperidine-
3-carbothioamide. While experimental data for this specific compound is limited, this guide

offers plausible synthetic routes with detailed protocols, predicted physicochemical and

spectroscopic data, and an analysis of its potential reactivity. The information presented herein

serves as a valuable resource for researchers and scientists interested in the synthesis,

characterization, and application of this and related piperidine derivatives in drug discovery and

development. The unique combination of the piperidine ring and the carbothioamide functional

group makes Piperidine-3-carbothioamide a promising candidate for further exploration in

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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